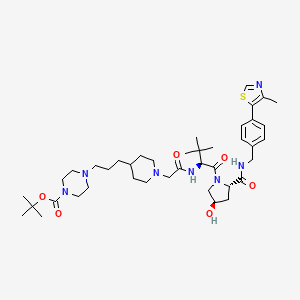
E3 ligase Ligand-Linker Conjugate 32
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 ligase Ligand-Linker Conjugate 32 is a compound that plays a crucial role in the field of targeted protein degradation. It is part of the proteolysis-targeting chimera (PROTAC) technology, which involves a ligand for the E3 ubiquitin ligase and a linker. This compound is designed to recruit the von Hippel-Lindau (VHL) protein, facilitating the degradation of target proteins through the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 32 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The ligand, often based on the VHL ligand (S,R,S)-AHPC, is synthesized through a series of organic reactions, including amide bond formation and esterification . The linker is typically a polyethylene glycol (PEG)-based molecule, which is attached to the ligand through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
化学反应分析
Types of Reactions
E3 ligase Ligand-Linker Conjugate 32 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The linker is attached to the ligand through a nucleophilic substitution reaction.
Amide Bond Formation: This reaction is crucial for attaching the ligand to the linker.
Common Reagents and Conditions
Common reagents used in these reactions include:
N,N’-Dicyclohexylcarbodiimide (DCC): Used for amide bond formation.
N-Hydroxysuccinimide (NHS): Facilitates esterification reactions.
Major Products Formed
The major product formed from these reactions is the this compound, which is a bifunctional molecule capable of recruiting the VHL protein and facilitating the degradation of target proteins .
科学研究应用
E3 ligase Ligand-Linker Conjugate 32 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Potential therapeutic applications in cancer treatment by degrading oncogenic proteins.
Industry: Used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of E3 ligase Ligand-Linker Conjugate 32 involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. This complex facilitates the ubiquitination of target proteins, marking them for degradation by the proteasome . The process involves the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule, leading to the polyubiquitination and subsequent degradation of the target protein .
相似化合物的比较
Similar Compounds
Similar compounds to E3 ligase Ligand-Linker Conjugate 32 include:
Cereblon (CRBN) Ligand-Linker Conjugates: Used in PROTAC technology for targeted protein degradation.
Mouse Double Minute 2 homolog (MDM2) Ligand-Linker Conjugates: Another class of E3 ligase ligands used in PROTACs.
Inhibitor of Apoptosis Proteins (IAP) Ligand-Linker Conjugates: Utilized in the development of protein degraders.
Uniqueness
This compound is unique due to its high affinity for the VHL protein and its ability to facilitate the degradation of a wide range of target proteins. This makes it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C41H63N7O6S |
|---|---|
分子量 |
782.0 g/mol |
IUPAC 名称 |
tert-butyl 4-[3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C41H63N7O6S/c1-28-35(55-27-43-28)31-12-10-30(11-13-31)24-42-37(51)33-23-32(49)25-48(33)38(52)36(40(2,3)4)44-34(50)26-46-17-14-29(15-18-46)9-8-16-45-19-21-47(22-20-45)39(53)54-41(5,6)7/h10-13,27,29,32-33,36,49H,8-9,14-26H2,1-7H3,(H,42,51)(H,44,50)/t32-,33+,36-/m1/s1 |
InChI 键 |
FTIILQZPKGSUJZ-RWTOGVPBSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















